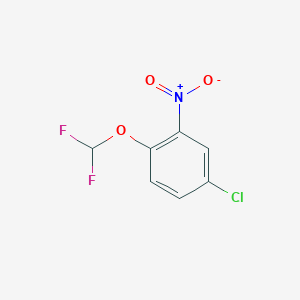
4-Chloro-1-(difluoromethoxy)-2-nitrobenzene
Descripción general
Descripción
4-Chloro-1-(difluoromethoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C7H4ClF2NO3 and its molecular weight is 223.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Chloro-1-(difluoromethoxy)-2-nitrobenzene, with the molecular formula CHClFNO, is an organic compound notable for its unique structural features, including a chloro group, a nitro group, and a difluoromethoxy group. These functional groups significantly influence its chemical behavior and biological activity, making it a compound of interest in various fields such as pharmaceuticals and materials science.
The compound's structure is characterized by electron-withdrawing groups that enhance its reactivity. The chloro and nitro groups can participate in electrophilic substitution reactions, while the difluoromethoxy group may engage in nucleophilic substitution processes. This reactivity is crucial for understanding its interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 223.56 g/mol |
| Functional Groups | Chloro, Nitro, Difluoromethoxy |
| Potential Applications | Pharmaceuticals, Materials Science |
The biological activity of this compound is largely determined by its ability to interact with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that compounds with similar functional groups may exhibit significant pharmacological effects.
Interaction with Biological Targets
- Electrophilic Reactivity : The nitro group can undergo reduction to form reactive intermediates that may interact with DNA, potentially leading to mutagenic effects.
- Nucleophilic Substitution : The difluoromethoxy group may facilitate interactions with nucleophilic sites on proteins, influencing enzyme activity and cellular signaling pathways.
Toxicological Studies
Research indicates that compounds similar to this compound can exhibit toxic effects. For instance, studies involving related nitrobenzene derivatives have shown dose-dependent increases in tumor incidence in animal models, suggesting potential carcinogenic properties.
Case Study: Related Nitro Compounds
A study on 2,4-dichloro-1-nitrobenzene revealed significant increases in tumor incidence among treated mice. The findings indicated:
- Increased mortality rates linked to tumor development.
- Significant decreases in body weight among treated groups.
- Histopathological changes consistent with chemical exposure.
Biological Activity
The biological activity of this compound has been investigated for various applications:
- Antimicrobial Activity : Some derivatives of nitrobenzene compounds have been noted for their antibacterial properties.
- Anticancer Potential : Due to its structural characteristics, it may serve as a lead compound for developing anticancer agents.
- Enzyme Inhibition : Investigations into its mode of action suggest it may inhibit key enzymes involved in metabolic pathways.
Propiedades
IUPAC Name |
4-chloro-1-(difluoromethoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRPCOKJSDVMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















